molecular formula C10H11N3O2 B12849003 Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12849003
M. Wt: 205.21 g/mol
InChI Key: CQMIQZJJBSPABZ-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a chemical building block based on the imidazo[1,2-a]pyrazine scaffold, which is of significant interest in medicinal chemistry and drug discovery . The core imidazo[1,2-a]pyrazine structure is known to be a versatile pharmacophore, and derivatives are frequently explored in high-throughput screening and as key intermediates for the synthesis of more complex molecules . While specific biological data for this exact analog is not widely published in the available literature, structural analogs within this chemical class have been investigated for various therapeutic applications. For instance, substituted imidazo[1,2-a]pyrazines have been designed and evaluated as potential inhibitors for kinases such as phosphoinositide 3-kinase (PI3K) and as antagonists for targets like Toll-like receptor 7 (TLR7) . The presence of the methyl substituent at the 8-position and the ethyl ester at the 2-position makes this particular compound a valuable substrate for further chemical modifications, including hydrolysis, amidation, or cross-coupling reactions, to create a diverse library of compounds for structure-activity relationship (SAR) studies. Researchers may utilize this compound in the design and development of novel bioactive molecules for oncological, immunological, and other disease areas. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-5-4-11-7(2)9(13)12-8/h4-6H,3H2,1-2H3

InChI Key

CQMIQZJJBSPABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)C

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

  • The core structure is typically constructed via cyclization reactions involving pyrazine derivatives and appropriate amino or carbonyl precursors.
  • For example, condensation of 2-aminopyrazine derivatives with α-haloketones or α-haloesters under reflux or microwave irradiation conditions can yield the fused imidazo[1,2-a]pyrazine ring system.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times, with typical conditions involving ethanol as solvent, 150°C, and 30 minutes irradiation.

Esterification at Position 2

  • The carboxylate ester group at position 2 is introduced by esterification of the corresponding carboxylic acid or by direct use of α-haloesters in the cyclization step.
  • Esterification can be performed using ethanol in the presence of acid catalysts or via transesterification methods.
  • In some protocols, ethyl 2-bromo- or 2-chloropyrazine carboxylates are used as starting materials to facilitate the formation of the ethyl ester during ring closure.

Purification and Isolation

  • After synthesis, the reaction mixture is typically worked up by extraction with organic solvents such as ethyl acetate.
  • Washing with aqueous sodium chloride solution and drying over anhydrous sodium sulfate is common to remove impurities.
  • The crude product is concentrated under reduced pressure and purified by recrystallization or column chromatography.
  • Drying under reduced pressure and sometimes heating in toluene at elevated temperatures (e.g., 120°C for 2 hours) is used to obtain the pure solid compound.
Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization to form imidazo[1,2-a]pyrazine core 2-aminopyrazine + ethyl α-haloketone, reflux or microwave (150°C, 30 min) in ethanol ~90% Microwave irradiation improves yield and reduces time
2 Introduction of 8-methyl substituent Use of methyl-substituted pyrazine or methylation with methyl halide under basic conditions Variable (depends on method) Regioselectivity critical for position 8 substitution
3 Esterification to form ethyl carboxylate Acid-catalyzed esterification or direct use of ethyl ester precursors High Purification by extraction and recrystallization
4 Purification Extraction with ethyl acetate, washing, drying, concentration, recrystallization - Drying under reduced pressure and heating in toluene may be applied
  • The use of microwave-assisted synthesis has been shown to significantly enhance the efficiency of the cyclization step, reducing reaction times from hours to minutes while maintaining high yields.
  • Careful control of reaction pH and temperature during esterification and purification steps is essential to maximize yield and purity.
  • The choice of solvent and drying agents affects the crystallinity and stability of the final product.
  • Substituent effects on the pyrazine ring influence the regioselectivity and reactivity during methylation and cyclization steps, requiring optimization for each derivative.
  • Industrial scale-up involves continuous flow reactors and high-throughput screening to optimize reaction parameters and reagent stoichiometry for cost-effective production.
  • Structural confirmation is typically performed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, which confirms the presence of the methyl group at position 8 and the ethyl ester at position 2.
  • Infrared (IR) spectroscopy identifies characteristic functional groups such as ester carbonyl (C=O) stretching around 1700 cm^-1.
  • Mass spectrometry (MS) confirms molecular weight consistent with the formula C11H12N4O2 (for the ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate).
  • Purity and identity are further verified by chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS).

The preparation of this compound involves a multi-step synthetic approach starting from pyrazine derivatives, proceeding through cyclization to form the fused imidazo[1,2-a]pyrazine core, selective methylation at position 8, and esterification to introduce the ethyl carboxylate group at position 2. Optimization of reaction conditions, including the use of microwave irradiation and careful purification protocols, leads to high yields and purity. Analytical techniques confirm the structure and quality of the final compound. These methods are supported by diverse research and patent literature, ensuring robust and scalable preparation routes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions

Biological Activity

Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a fused ring system that enhances its reactivity and biological activity. The ethyl ester group at the 2-position contributes to its pharmacological properties, allowing for various chemical modifications that can enhance its efficacy against different biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds may interfere with bacterial DNA replication or protein synthesis, making them potential candidates for developing new antibiotics.

A study highlighted the effectiveness of imidazo[1,2-a]pyrazines against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Virtual high-throughput screening identified these compounds as competitive inhibitors of ATPase, which is crucial for bacterial virulence. For instance, one derivative showed an IC50 value of 7 µM against the target enzyme .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown cytotoxic effects against several cancer cell lines. For example, compounds derived from this scaffold demonstrated significant activity against prostate cancer cells (PC3), with some exhibiting IC50 values as low as 0.15 µM .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interference with Cellular Processes : The structural features allow these compounds to interact with various cellular targets, disrupting normal cellular functions and leading to cell death.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activities of this compound:

Study Activity Target IC50/Other Metrics
Sayer et al., 2023AntimicrobialHelicobacter pylori ATPaseIC50 = 7 µM
RSC AdvancesAnticancerPC3 Cell LineIC50 = 0.15 µM
MDPI Marine DrugsCytotoxicityVarious Cancer LinesIC50 range: 0.8–41.3 µM

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate serves as a versatile scaffold in the synthesis of various bioactive compounds. The imidazo[1,2-a]pyrazine framework is known for its ability to interact with biological targets, making it an attractive candidate for drug design. Recent studies have highlighted its role in:

  • Synthesis of Antimicrobial Agents : Compounds derived from this scaffold have shown promising activity against multidrug-resistant strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers and cancers. Virtual high-throughput screening has identified derivatives that act as ATPase inhibitors, potentially reducing bacterial virulence .
  • Antitubercular Activity : Research indicates that imidazo[1,2-a]pyrazine analogues exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Modifications of the this compound structure have led to compounds with enhanced potency .

The biological applications of this compound extend beyond antimicrobial properties. Its derivatives are being explored for their potential in various therapeutic areas:

  • Anticancer Properties : Some studies suggest that imidazo[1,2-a]pyrazines may have anticancer effects due to their ability to inhibit specific enzymes involved in cancer cell proliferation . Further research is needed to elucidate the mechanisms and efficacy of these compounds in cancer treatment.
  • Neurological Applications : The compound's structural analogues have been investigated for their potential use in treating neurological disorders. For instance, certain derivatives demonstrate activity as GABA receptor modulators, which can be beneficial in managing conditions like anxiety and insomnia .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

Study ReferenceApplicationKey Findings
AntimicrobialIdentified as an ATPase inhibitor against Helicobacter pylori; lead compound showed IC50 = 7 µM.
AntitubercularModifications led to compounds with MIC values ranging from 0.003 to 0.05 μM against Mycobacterium tuberculosis.
AnticancerInvestigated for enzyme inhibition related to cancer cell growth; further studies required for validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound (Target) 8-Me, 2-COOEt C₁₁H₁₁N₃O₂ 217.23 Intermediate for antinociceptive derivatives; moderate lipophilicity.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Saturated pyrazine ring, 2-COOEt C₉H₁₃N₃O₂ 195.22 Reduced aromaticity; improved solubility due to partial saturation.
Ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate 8-NHMe, 2-COOEt C₁₀H₁₂N₄O₂ 232.23 Enhanced hydrogen-bonding capacity; precursor for hydrazide-based antinociceptive agents.
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate 6-Br, 8-piperazinyl, 2-COOEt C₁₅H₁₈BrN₅O₂ 388.25 Increased molecular complexity; potential CNS activity due to piperazine moiety.
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate 2-Me, 8-COOMe C₉H₉N₃O₂ 191.19 Lower molecular weight; reduced steric hindrance compared to ethyl esters.
Ethyl 8-phenylimidazo[1,2-a]pyrazine-2-carboxylate 8-Ph, 2-COOEt C₁₅H₁₃N₃O₂ 267.29 Enhanced π-π stacking potential; possible applications in kinase inhibition.

Key Observations:

Substituent Position and Bioactivity: 8-Methyl vs. Brominated Derivatives: Bromine at position 6 (e.g., Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate) increases electrophilicity, facilitating cross-coupling reactions for further functionalization .

Physicochemical Properties :

  • Tetrahydro Derivatives : Saturation of the pyrazine ring (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) reduces aromaticity, enhancing solubility (polar surface area: 56.2 Ų) but limiting π-system interactions .
  • Ester Group Variations : Methyl esters (e.g., Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate) exhibit lower molecular weights and altered logP values compared to ethyl esters, impacting membrane permeability .

Biological Relevance: Antinociceptive Activity: Hydrazide derivatives of the target compound (e.g., N’-(4-substituted benzylidene)-5-substituted imidazo[1,2-a]pyrazine-2-carbohydrazide) show moderate to high antinociceptive effects in rodent models, likely mediated by opioid receptor modulation . Antimicrobial Potential: Carboxamide derivatives (e.g., N-arylimidazo[1,2-a]pyrazine-2-carboxamides) demonstrate broad-spectrum activity against Gram-positive bacteria, attributed to the electron-withdrawing effects of substituents .

Synthetic Utility :

  • The target compound serves as a precursor for diverse derivatives via hydrazide formation, condensation, or nucleophilic substitution. For example, reaction with chalcones yields Schiff base derivatives with enhanced bioactivity .

Q & A

Q. What are the standard synthetic routes for Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate?

The compound is typically synthesized via microwave-assisted cyclocondensation. A mixture of pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate in ethanol is irradiated at 200 W for 30 minutes at 150°C, yielding the ester derivative. Post-reaction, purification via column chromatography (50% ethyl acetate in hexane) ensures high purity (90% yield). Hydrolysis with NaOH converts the ester to the carboxylic acid derivative for further functionalization .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • IR spectroscopy : Peaks at ~1748 cm⁻¹ (ester C=O) and ~1612 cm⁻¹ (imidazole ring stretching) confirm functional groups.
  • ¹H NMR : Signals at δ 1.28 (triplet, CH₃) and δ 3.85 (quartet, CH₂) validate the ethyl ester moiety.
  • LC-MS : A molecular ion peak at m/z 192.06 [M+H]⁺ confirms the molecular formula (C₉H₉N₃O₂) .

Q. What solvents and conditions are suitable for purification?

Ethanol is commonly used for reflux and crystallization. Column chromatography with silica gel (100–200 mesh) and a gradient of ethyl acetate/hexane (50:50) effectively isolates the product. Cold water is employed to precipitate intermediates during hydrolysis .

Q. What are common derivatives synthesized from this compound?

The ester is a precursor for:

  • Carbohydrazides : Reaction with hydrazine hydrate yields 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide.
  • Carboxamides : Condensation with aromatic amines using Mukaiyama’s reagent under microwave conditions produces N-arylimidazo[1,2-a]pyrazine-2-carboxamides with antimicrobial activity .

Q. What is the role of the ester group in reactivity?

The ethyl ester acts as a protecting group, enabling controlled hydrolysis to the carboxylic acid (using NaOH/THF) for subsequent amide bond formation. This step is critical for generating bioactive derivatives .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yield in microwave-assisted synthesis?

Key variables include:

  • Power and irradiation time : 200 W for 30 minutes balances efficiency and thermal stability.
  • Solvent choice : Ethanol facilitates rapid heating and solubility of reactants.
  • Stoichiometry : A 1.5:1 molar ratio of ethyl 3-bromo-2-oxopropanoate to pyrazin-2-amine minimizes side products. Post-optimization yields reach 90% .

Q. How to analyze spectral data contradictions (e.g., unexpected NMR peaks)?

Contradictions may arise from impurities or tautomerism. For example, residual solvent (DMSO-d₆) peaks in ¹H NMR can be identified via deuterium exchange. LC-MS/MS helps confirm molecular ions, while 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

Q. How to design experiments to assess structure-activity relationships (SAR) for antimicrobial activity?

  • Derivative synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazine or imidazole rings.
  • Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC (minimum inhibitory concentration) assays. Compounds with electron-withdrawing groups show enhanced activity .

Q. How to interpret discrepancies in biological assay results (e.g., IC₅₀ variability)?

Variability may stem from assay conditions (e.g., cell line differences, incubation time). Statistical validation (e.g., triplicate experiments, ANOVA) and dose-response curve normalization reduce artifacts. For example, IC₅₀ values >20,000 nM in Smoothened antagonist assays indicate poor target engagement .

Q. What challenges arise in X-ray crystallography for structural determination?

  • Crystal growth : Slow evaporation of ethanol/dichloroethane mixtures produces diffraction-quality crystals.
  • Refinement : SHELX programs resolve dihedral angles (e.g., 16.2° between pyridine and imidazopyrazine planes) and hydrogen bonding networks. Disordered solvent molecules require iterative refinement .

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